Systemic Absorption: A 29-Fold Lower Urinary Excretion Rate Compared to 4-Hexylresorcinol
In a direct comparative ADME study in dogs, 4-heptylresorcinol demonstrated drastically lower systemic absorption relative to its closest analog, 4-hexylresorcinol. Following a 1-gram oral dose, only 1% of the administered heptylresorcinol was recovered in the urine, with 96% excreted in the feces. In contrast, 29% of 4-hexylresorcinol was recovered in the urine and 67% in the feces [1]. This 29-fold difference in urinary excretion directly quantifies the profoundly reduced bioavailability of the heptyl derivative.
| Evidence Dimension | Percent of administered dose excreted in urine (measure of systemic absorption) |
|---|---|
| Target Compound Data | 1% of a 1-gram oral dose |
| Comparator Or Baseline | 4-Hexylresorcinol: 29% of a 1-gram oral dose |
| Quantified Difference | 29-fold lower urinary excretion (1% vs 29%) |
| Conditions | Oral administration of 1-gram doses to dogs; urine and feces collected for analysis (Robbins, 1931) |
Why This Matters
This is the most important differentiation for procurement: if a research protocol requires a compound with minimal systemic exposure (e.g., for topical formulations or to study gut-restricted effects), substituting 4-hexylresorcinol for 4-heptylresorcinol would introduce a 29-fold error in systemic absorption parameters.
- [1] Robbins, B.H. Quantitative studies on the absorption and excretion of hexylresorcinol and heptylresorcinol under different conditions. J. Pharmacol. Exp. Ther. 43, 325-333 (1931). View Source
